molecular formula C5H8O3 B14016833 (2S)-1,4-dioxane-2-carbaldehyde

(2S)-1,4-dioxane-2-carbaldehyde

Cat. No.: B14016833
M. Wt: 116.11 g/mol
InChI Key: SOYANKPFXHJUCE-RXMQYKEDSA-N
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Description

(2S)-1,4-dioxane-2-carbaldehyde: is an organic compound characterized by a dioxane ring with an aldehyde functional group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1,4-dioxane-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2-hydroxyacetaldehyde with ethylene glycol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst, at elevated temperatures to facilitate the formation of the dioxane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: (2S)-1,4-dioxane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the dioxane ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products Formed:

    Oxidation: (2S)-1,4-dioxane-2-carboxylic acid.

    Reduction: (2S)-1,4-dioxane-2-methanol.

    Substitution: Various substituted dioxane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (2S)-1,4-dioxane-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive compounds. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism by which (2S)-1,4-dioxane-2-carbaldehyde exerts its effects depends on the specific reactions it undergoes. For instance, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde is converted to an alcohol through the addition of hydrogen atoms from the reducing agent.

Molecular Targets and Pathways: The molecular targets of this compound and its derivatives can vary widely. In biological systems, its derivatives may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

    1,4-dioxane: A structurally similar compound without the aldehyde functional group.

    1,3-dioxane-2-carbaldehyde: A positional isomer with the aldehyde group at the second position of a 1,3-dioxane ring.

    2,2-dimethyl-1,3-dioxane-4-carbaldehyde: A derivative with additional methyl groups on the dioxane ring.

Uniqueness: (2S)-1,4-dioxane-2-carbaldehyde is unique due to its specific stereochemistry and the presence of the aldehyde functional group

Properties

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

(2S)-1,4-dioxane-2-carbaldehyde

InChI

InChI=1S/C5H8O3/c6-3-5-4-7-1-2-8-5/h3,5H,1-2,4H2/t5-/m1/s1

InChI Key

SOYANKPFXHJUCE-RXMQYKEDSA-N

Isomeric SMILES

C1CO[C@@H](CO1)C=O

Canonical SMILES

C1COC(CO1)C=O

Origin of Product

United States

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